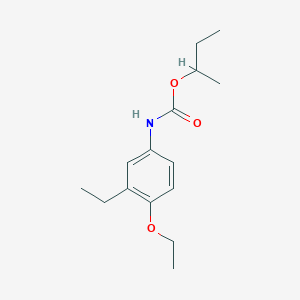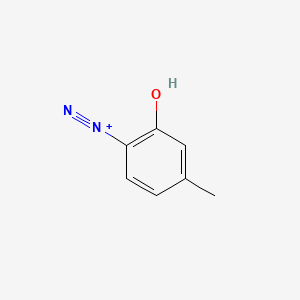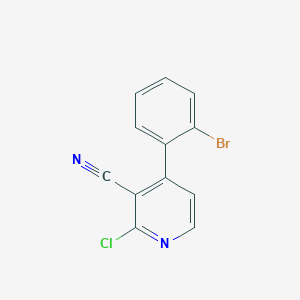
4-(2-Bromophenyl)-2-chloropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromophenyl)-2-chloropyridine-3-carbonitrile is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of a bromine atom attached to a phenyl ring, a chlorine atom on the pyridine ring, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-2-chloropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the halogenation of a pyridine derivative followed by the introduction of the nitrile group. The reaction conditions often require the use of strong bases or acids, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving continuous flow techniques and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromophenyl)-2-chloropyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-(2-Bromophenyl)-2-chloropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromophenyl)-2-chloropyridine-3-carbonitrile involves its interaction with specific molecular targets. The presence of halogen atoms and the nitrile group can influence its binding affinity and reactivity with enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Bromophenyl)-2-chloropyridine-3-carbonitrile
- 4-(2-Chlorophenyl)-2-bromopyridine-3-carbonitrile
- 4-(2-Bromophenyl)-2-fluoropyridine-3-carbonitrile
Uniqueness
4-(2-Bromophenyl)-2-chloropyridine-3-carbonitrile is unique due to the specific arrangement of its halogen atoms and the nitrile group. This unique structure can result in distinct chemical reactivity and biological activity compared to its similar compounds.
Propiedades
Número CAS |
88148-64-5 |
|---|---|
Fórmula molecular |
C12H6BrClN2 |
Peso molecular |
293.54 g/mol |
Nombre IUPAC |
4-(2-bromophenyl)-2-chloropyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6BrClN2/c13-11-4-2-1-3-9(11)8-5-6-16-12(14)10(8)7-15/h1-6H |
Clave InChI |
IJZMLRCMSPFCLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C(=NC=C2)Cl)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14395717.png)
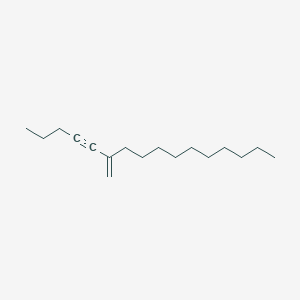
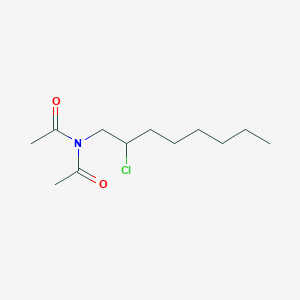
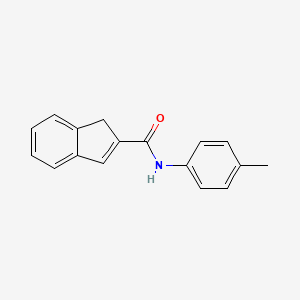
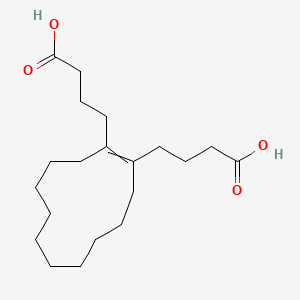
![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propan-2-ylurea](/img/structure/B14395733.png)
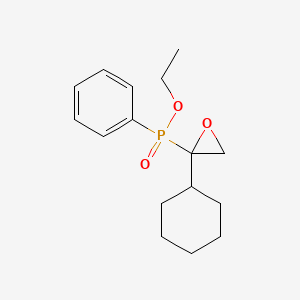
![1,1'-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene]](/img/structure/B14395755.png)
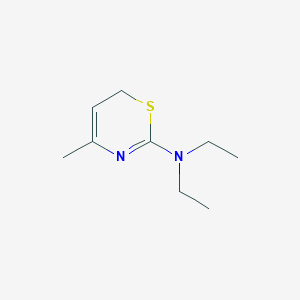
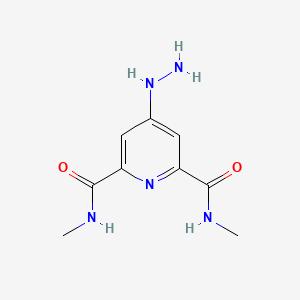
![6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14395769.png)
